molecular formula C11H13Cl3O3Si B14234776 Methyl 4-[3-(trichlorosilyl)propoxy]benzoate CAS No. 383985-85-1

Methyl 4-[3-(trichlorosilyl)propoxy]benzoate

Cat. No.: B14234776
CAS No.: 383985-85-1
M. Wt: 327.7 g/mol
InChI Key: QAZBVFBFEGHPBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(trichlorosilyl)propoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 4-hydroxybenzoate is then reacted with 3-(trichlorosilyl)propyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(trichlorosilyl)propoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[3-(trichlorosilyl)propoxy]benzoate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug delivery systems due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(trichlorosilyl)propoxy]benzoate involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with various biomolecules, potentially altering their function. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can interact with cellular components .

Properties

CAS No.

383985-85-1

Molecular Formula

C11H13Cl3O3Si

Molecular Weight

327.7 g/mol

IUPAC Name

methyl 4-(3-trichlorosilylpropoxy)benzoate

InChI

InChI=1S/C11H13Cl3O3Si/c1-16-11(15)9-3-5-10(6-4-9)17-7-2-8-18(12,13)14/h3-6H,2,7-8H2,1H3

InChI Key

QAZBVFBFEGHPBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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